2,6-Dimethylidene-2,6-dihydronaphthalene
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Overview
Description
2,6-Dimethylidene-2,6-dihydronaphthalene is a polycyclic aromatic hydrocarbon. It is one of the ten dimethylnaphthalene isomers, which are derived from naphthalene by the addition of two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylidene-2,6-dihydronaphthalene typically involves the alkylation of naphthalene. One common method is the “alkenylation process,” where butadiene, o-xylene, and a sodium-potassium alloy are used to form 5-(ortho-tolyl)pent-2-ene. This intermediate is then cyclized to 1,5-dimethyltetraline, which is subsequently dehydrogenated to form 1,5-dimethylnaphthalene. Finally, 1,5-dimethylnaphthalene is isomerized to 2,6-dimethylnaphthalene .
Industrial Production Methods
Industrial production of this compound involves the separation of alkylated naphthalenes from crude oil and coal tar. This process is complex and requires multiple steps, including selective crystallization and adsorption, to isolate the desired isomer .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylidene-2,6-dihydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve hydrogenation, converting the compound into different derivatives.
Substitution: Substitution reactions can occur with various reagents, leading to the formation of different substituted naphthalenes.
Major Products
Oxidation: 2,6-Naphthalenedicarboxylic acid
Reduction: Various hydrogenated derivatives
Substitution: Substituted naphthalenes
Scientific Research Applications
2,6-Dimethylidene-2,6-dihydronaphthalene has several applications in scientific research:
Medicine: Research into its derivatives for potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2,6-Dimethylidene-2,6-dihydronaphthalene involves its interaction with molecular targets and pathways specific to its chemical structure. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of different products that interact with biological and chemical systems.
Comparison with Similar Compounds
2,6-Dimethylidene-2,6-dihydronaphthalene is unique among its isomers due to its specific structural arrangement. Similar compounds include other dimethylnaphthalene isomers, such as 1,5-dimethylnaphthalene and 2,7-dimethylnaphthalene . These isomers differ in the position of the methyl groups on the naphthalene ring, leading to variations in their chemical properties and applications.
Properties
CAS No. |
41182-12-1 |
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Molecular Formula |
C12H10 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,6-dimethylidenenaphthalene |
InChI |
InChI=1S/C12H10/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H2 |
InChI Key |
IWFOZWWHTIBYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC2=CC(=C)C=CC2=C1 |
Origin of Product |
United States |
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